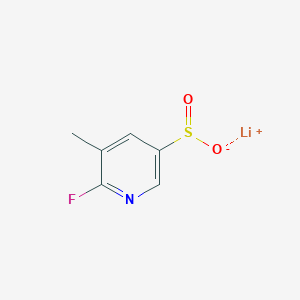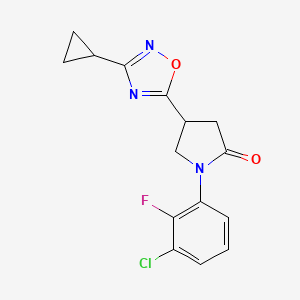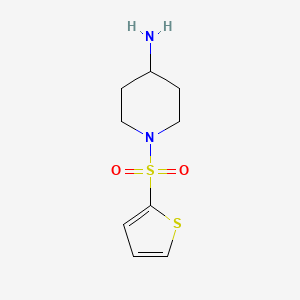
Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C6H7FLiNO2S and a molecular weight of 183.13 g/mol . This compound is characterized by the presence of a lithium ion, a fluorine atom, and a sulfinate group attached to a methylpyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The preparation of Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate involves several synthetic routes. One common method is the reaction of 6-fluoro-5-methylpyridine-3-sulfinic acid with lithium hydroxide under controlled conditions. The reaction typically occurs in an aqueous medium at a specific temperature and pH to ensure the complete formation of the desired product .
Industrial production methods may involve the use of advanced techniques such as solid-state synthesis or solution-phase synthesis, depending on the required purity and yield of the compound. These methods often require precise control of reaction parameters, including temperature, pressure, and concentration of reactants .
Análisis De Reacciones Químicas
Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonates.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of sulfides.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component of drug formulations.
Mecanismo De Acción
The mechanism of action of Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes, modulate receptor activities, and alter cellular signaling pathways. These interactions lead to various biological effects, including changes in gene expression, protein synthesis, and cellular metabolism .
Comparación Con Compuestos Similares
Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate can be compared with other similar compounds, such as:
Lithium(1+) ion 6-chloro-5-methylpyridine-3-sulfinate: Similar in structure but with a chlorine atom instead of fluorine.
Lithium(1+) ion 6-bromo-5-methylpyridine-3-sulfinate: Contains a bromine atom instead of fluorine.
Lithium(1+) ion 6-iodo-5-methylpyridine-3-sulfinate: Contains an iodine atom instead of fluorine.
The uniqueness of this compound lies in its specific chemical properties imparted by the fluorine atom, which can influence its reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
lithium;6-fluoro-5-methylpyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S.Li/c1-4-2-5(11(9)10)3-8-6(4)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUVDJFOQMETQL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=CN=C1F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(dimethylamino)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2632919.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)
![Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2632921.png)
![[4-(Pyrrolidine-1-carbonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2632922.png)



![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/new.no-structure.jpg)
![2-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2632930.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2632931.png)
![5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2632932.png)
![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B2632933.png)

![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2632940.png)
